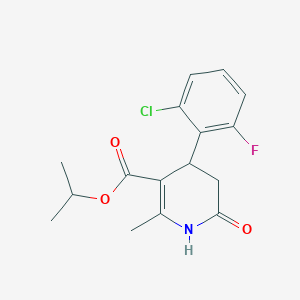
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, also known as EMD-386088, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. EMD-386088 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and inhibiting its activity. This leads to a decrease in the influx of calcium ions into the cell, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects:
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been shown to modulate various neurotransmitter systems, including glutamate, dopamine, and serotonin. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, which is involved in the regulation of cognitive and motor functions. N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has also been shown to increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine, including:
1. Investigation of its therapeutic potential in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
2. Development of more selective and potent NMDA receptor antagonists based on the structure of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine.
4. Exploration of the effects of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine on synaptic plasticity and memory formation in animal models.
5. Investigation of the potential for N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine to modulate the activity of other ion channels and neurotransmitter receptors.
In conclusion, N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It acts as a selective antagonist of the NMDA receptor and has several advantages and limitations as a research tool. Further research is needed to fully understand the potential applications of N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine and to develop more potent and selective NMDA receptor antagonists.
Synthesemethoden
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine can be synthesized by a multi-step process involving the reaction of 4-bromophenylcyclohexanone with ethylmagnesium bromide, followed by the addition of N,N-dimethyl ethylenediamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification by chromatography.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N',N'-dimethyl-N-(4-phenylcyclohexyl)-1,2-ethanediamine has been widely used as a research tool in various studies investigating the role of NMDA receptors in neuronal function and dysfunction. It has been shown to selectively block the activity of NMDA receptors without affecting other glutamate receptors, making it a valuable tool for studying the specific functions of NMDA receptors.
Eigenschaften
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2/c1-4-20(15-14-19(2)3)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-9,17-18H,4,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIRKQPLGDACND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C1CCC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-ethyl-N,N-dimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4890112.png)
![4-butoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890113.png)

![ethyl (2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)acetate](/img/structure/B4890145.png)
![N-[5-(ethoxymethyl)-2-methyl-4-pyrimidinyl]acetamide](/img/structure/B4890153.png)
![ethyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B4890161.png)
![1-(4-fluorophenyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4890168.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4890175.png)
![7-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-4-(2,4,5-trimethoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4890180.png)

![methyl N-{4,6-bis[(2-hydroxyphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B4890205.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)butanamide](/img/structure/B4890210.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinol](/img/structure/B4890217.png)
